2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Dopamine D3 Receptor CNS Drug Discovery Schizophrenia

Sourcing high-quality 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine for D3R antagonist programs is often hindered by inconsistent purity and limited availability. This compound resolves these issues: • Validated D3R pharmacophore: Ki = 5.90 nM, enabling SAR-driven analog design. • Key intermediate for clinical-stage ABT 925 Fumerate synthesis. • Consistent purity (≥97%) and defined quality (mp 69-71°C) ensure reproducible results. • Commercial availability with global shipping reduces lead times.

Molecular Formula C13H19F3N4
Molecular Weight 288.31 g/mol
CAS No. 219599-99-2
Cat. No. B107484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
CAS219599-99-2
Synonyms2-tert-Butyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine;  2-(1,1-Dimethylethyl)-4-(1-piperazinyl)-6-(trifluoromethyl)pyrimidine
Molecular FormulaC13H19F3N4
Molecular Weight288.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=CC(=N1)N2CCNCC2)C(F)(F)F
InChIInChI=1S/C13H19F3N4/c1-12(2,3)11-18-9(13(14,15)16)8-10(19-11)20-6-4-17-5-7-20/h8,17H,4-7H2,1-3H3
InChIKeyLNKWEXSUCTYYAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Privileged Scaffold for CNS and Oncology Drug Discovery


2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 219599-99-2) is a highly functionalized pyrimidine building block widely utilized in medicinal chemistry. It features a unique combination of a tert-butyl group, a piperazine ring, and a trifluoromethyl substituent on a pyrimidine core. This specific substitution pattern confers distinct physicochemical properties and serves as a critical pharmacophore, most notably enabling potent and selective interactions with the dopamine D3 receptor (D3R) [1]. Its central role as a key intermediate in the synthesis of the clinical-stage D3R antagonist ABT 925 Fumarate for acute schizophrenia treatment underscores its proven translational relevance [2].

P
Core Utility
D3R pharmacophore for CNS research models
M
Method Fit
Synthesis of D3R antagonists for target-engagement studies
S
Selection Logic
Supports PROTAC design with reported target-affinity scaffold

Why Generic Pyrimidine-Piperazine Substitution Fails


Generic substitution of 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine with other arylpiperazines or pyrimidine isomers is discouraged by critical, quantifiable differences in biological target engagement and physicochemical properties. The 2-tert-butyl-6-trifluoromethylpyrimidine motif is not a general-purpose linker; it is a high-affinity pharmacophore for the dopamine D3 receptor. Replacing the trifluoromethyl moiety with a difluoromethyl or carbonyl group results in a measurable loss of affinity for D2-like receptors [1]. Furthermore, the tert-butyl group is crucial for optimal lipophilicity, with the calculated Log P for this compound being 2.56 , which influences membrane permeability and metabolic stability. Using an analog with different substituents would alter these parameters, leading to unpredictable biological activity and compromising the integrity of a designed chemical series or synthetic route.

!
Pharmacophore mismatch
Replacing the trifluoromethyl group may shift D2-like receptor affinity. The tert-butyl motif influences D3R target engagement, and altering it may reduce assay potency context.
!
Physicochemical shift
Analogues without this substitution pattern may exhibit lower calculated Log P, potentially limiting membrane permeability in CNS research models.
!
Synthetic path deviation
Generic piperazine-pyrimidine building blocks do not provide the same established route to the clinical-stage compound ABT 925 fumarate for translational research context.

Quantitative Differentiation Against Closest Analogs


Superior D3 Receptor Affinity vs. Analog A-437203

A direct chemical derivative of the target compound demonstrated a significantly higher binding affinity for the dopamine D3 receptor (D3R) compared to the closely related D3R antagonist A-437203. The derivative N-(4-(4-(2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)-4-(pyridin-3-yl)piperazine-1-carboxamide exhibited a Ki of 5.90 nM for the human D3 receptor [1]. In contrast, A-437203, which features a propylthio linker to a pyrimidinol, has a reported Ki of approximately 10-30 nM for the D3 receptor under similar radioligand binding assay conditions using stably transfected HEK cells expressing the human receptor .

D3R Affinity
Head-to-head
Ki 5.90 nM
Assay-response context for scaffold optimization
Derivative data vs comparator A-437203. Reported assay context.
Dopamine D3 Receptor CNS Drug Discovery Schizophrenia

Validated Intermediate for Clinical Candidate ABT 925

The target compound is the definitive synthetic precursor to ABT 925 Fumerate (A112600), a dopamine D3 receptor antagonist that progressed to Phase 2 clinical trials for acute schizophrenia . This contrasts with many other piperazine-pyrimidine building blocks that lack a clear translational path to the clinic. The documented application explicitly states its use in the synthesis of a compound that has established human pharmacokinetic and safety data [1].

Clinical Candidate Path
Method context
ABT 925 Intermediate
Synthetic route context for Phase 2 trial compound
Translational research path. Endpoint review required.
Clinical Intermediate ABT 925 Fumerate Schizophrenia

Preferential Ligand for HDAC6-Targeting PROTACs

The target compound's scaffold has been specifically selected for the creation of potent HDAC6-targeting Proteolysis-Targeting Chimeras (PROTACs). A bifunctional molecule incorporating this pyrimidine moiety showed exceptional degradation activity, with a half-maximal effective concentration (EC50) of 6.5 nM for HDAC6 protein degradation in human MM1.S cells and an IC50 of 4.90 nM for HDAC6 enzyme inhibition [1]. This contrasts with many other PROTAC linker motifs that do not provide intrinsic target affinity, highlighting the value of this specific structure as a functional and structural component.

HDAC6 Degradation
Assay context
EC50 6.5 nM
Supports PROTAC target-engagement model interpretation
Bifunctional molecule data. Intrinsic warhead affinity context.
PROTAC HDAC6 Degradation Targeted Protein Degradation

Optimized CNS Lipophilicity

The target compound exhibits a calculated octanol-water partition coefficient (Log P) of 2.56 . This value is strategically positioned within the optimal range for central nervous system (CNS) drug candidates (typically Log P between 2 and 5), promising a balance of good membrane permeability and aqueous solubility. In contrast, many unsubstituted or less lipophilic piperazine-pyrimidine analogs fall below this optimal CNS drug space, potentially limiting their ability to cross the blood-brain barrier effectively.

CNS Lipophilicity
Data to verify
Log P 2.56
Reported calculated value. Context-dependent.
In silico prediction. Experimental validation may differ.
Physicochemical Properties Lipophilicity CNS Drug Design

High-Impact Application Scenarios


Lead Optimization of D3 Receptor Antagonists

Prioritize procurement when running a medicinal chemistry program focused on identifying novel D3R antagonists for schizophrenia, substance abuse, or Parkinson's disease. The 5.90 nM Ki derivative data provides a quantitative benchmark for structure-activity relationship (SAR) studies, directly guiding the design of analogs with improved potency and selectivity over the D2 receptor subtype [1]. The scaffold's link to ABT 925 further validates its translational relevance .

Scale-Up Synthesis of ABT 925 Fumerate

Use as the primary starting material for the synthesis of the clinical-stage D3R antagonist ABT 925 Fumerate. The published synthetic route uses 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine as a key intermediate . This provides a de-risked synthetic path for process chemistry development and GMP production, as the intermediate is commercially available with a defined quality specification (e.g., melting point 69-71ºC) .

PROTAC Design for HDAC6 Degradation

Incorporate this compound as a functionalized warhead-linker element in the design of heterobifunctional PROTACs targeting HDAC6. The documented IC50 of 4.90 nM and DC50 of 6.5 nM for a derivative confirms the core's intrinsic affinity for the target protein, simplifying the construction of potent degraders without the need for a separate target-binding ligand [1]. This is a significant advantage over using an inert linker, which can add molecular weight without contributing to target engagement.

Hit-to-Lead Chemistry for CNS Penetration

Select this scaffold at the hit-to-lead stage when computational models predict a need for enhanced lipophilicity (Log P=2.56) for CNS penetration [1]. The specific substitution pattern can serve as a reference point for modulating ADME properties within a chemical series, where analogs with a lower Log P may demonstrate poor brain exposure and those with a higher Log P risk increased metabolic clearance and toxicity.

Application
Selection Property
Validation Focus
D3R antagonist lead optimization
Quantitative D3R affinity benchmark
SAR assay-response and D2 selectivity review
ABT 925 fumarate scale-up research
Established synthetic route to clinical-stage asset
Process chemistry endpoint and pathway-response review
HDAC6-targeting PROTAC design
Intrinsic target-affinity scaffold
Degradation efficiency and target-engagement interpretation
CNS penetration hit-to-lead
Calculated Log P for CNS drug space
Membrane permeability and exposure-model review
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